12-Hydroxyibogamine

Serotonin Transporter Dopamine Transporter Radioligand Binding

12-Hydroxyibogamine (noribogaine) is a differentiated monoterpenoid indole alkaloid for researchers requiring a clean serotonergic probe without sigma-2 liability. Its 50-fold SERT selectivity and 10-fold higher in vivo 5-HT elevation versus ibogaine make it the definitive tool for addiction & antidepressant studies. As a G-protein biased κ-opioid agonist (75% G-protein vs. 12% β-arrestin recruitment), it uniquely enables biased signaling research.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 481-88-9
Cat. No. B1252449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxyibogamine
CAS481-88-9
Synonyms12-hydroxy-ibogamine
12-hydroxyibogamine
12-OH-ibogamine
noribogaine
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O
InChIInChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1
InChIKeyRAUCDOKTMDOIPF-ZFRACTKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxyibogamine (Noribogaine) CAS 481-88-9: Procurement Considerations and Baseline Characterization


12-Hydroxyibogamine (CAS 481-88-9), also widely referred to as noribogaine or O-desmethylibogaine, is an organic heteropentacyclic monoterpenoid indole alkaloid with the molecular formula C₁₉H₂₄N₂O [1]. It is the principal psychoactive metabolite of ibogaine, formed via O-demethylation at the 12-position, a reaction catalyzed primarily by the CYP2D6 isoform in humans [2]. The compound is both a naturally occurring constituent of the root bark of the African shrub *Tabernanthe iboga* and a key synthetic target due to its distinct pharmacological profile. For procurement and research purposes, it is crucial to recognize that 12-hydroxyibogamine is not merely a prodrug or an inactive metabolite, but a biologically active entity with a unique and quantifiable receptor binding signature and in vivo profile that diverges significantly from its parent compound, ibogaine, and other related iboga alkaloids.

Why 12-Hydroxyibogamine Cannot Be Substituted with Ibogaine or Other Iboga Alkaloids


The iboga alkaloid family exhibits profound structure-activity relationships (SAR), making generic substitution a high-risk proposition for experimental consistency [1]. Even a single functional group change, such as the demethylation of ibogaine's 12-methoxy group to the 12-hydroxy moiety of 12-hydroxyibogamine, results in a dramatically altered pharmacological profile [2]. This is not a matter of simple potency scaling; it is a fundamental shift in receptor selectivity, in vivo pharmacokinetics, and adverse effect liability. For example, the presence or absence of the 12-hydroxy group dictates binding affinity at the serotonin transporter (SERT), NMDA receptor, and sigma-2 receptor, leading to distinct neurochemical and behavioral outcomes [3]. Therefore, a researcher or developer procuring 12-hydroxyibogamine is selecting a specific molecular tool with a defined, non-interchangeable set of properties. The following quantitative evidence guide is designed to delineate these precise points of differentiation.

Quantitative Differentiation of 12-Hydroxyibogamine (CAS 481-88-9) vs. Ibogaine and Other Analogs


12-Hydroxyibogamine Exhibits 50-Fold Greater Selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) Compared to Ibogaine

In comparative radioligand binding assays, 12-hydroxyibogamine demonstrates a marked shift in transporter selectivity relative to the parent compound, ibogaine. Specifically, 12-hydroxyibogamine was 50-fold more potent at displacing radioligand binding at the 5-HT transporter (SERT) than at the dopamine transporter (DAT). In contrast, ibogaine does not exhibit this same degree of selectivity [1]. This indicates a fundamentally different pharmacological interaction profile at monoamine transporters.

Serotonin Transporter Dopamine Transporter Radioligand Binding Selectivity Profile Neurochemistry

12-Hydroxyibogamine Demonstrates a 4-6-Fold Lower Affinity for the NMDA Receptor MK-801 Binding Site Compared to Ibogaine

The interaction with the NMDA receptor complex is a key differentiating feature between 12-hydroxyibogamine and ibogaine. In competitive displacement assays of [³H]MK-801 binding to postmortem human brain tissue and frog spinal cord membranes, ibogaine was 4-6-fold more potent than its metabolite, 12-hydroxyibogamine, at this site [1]. Both compounds were considerably less potent than the reference ligand MK-801, but the significant difference between them indicates that the 12-hydroxy group substantially reduces NMDA receptor interaction.

NMDA Receptor MK-801 Binding Receptor Affinity Glutamatergic System Excitotoxicity

12-Hydroxyibogamine Shows Higher Affinity for the Kappa Opioid Receptor (Ki = 0.96 μM) Compared to Ibogaine

The interaction with opioid receptors, particularly the kappa (κ) subtype, is a key differentiator. In radioligand binding studies, 12-hydroxyibogamine demonstrated a higher affinity for all opioid receptors compared to ibogaine. For the kappa receptor, 12-hydroxyibogamine had a Ki value of 0.96 ± 0.08 μM. This is in contrast to ibogaine, which has been reported to have a lower affinity at this site [1]. Furthermore, subsequent research has characterized 12-hydroxyibogamine as a G-protein biased κ-opioid receptor agonist, a functional profile distinct from many other κ-opioid ligands [2].

Kappa Opioid Receptor Opioid Receptor Binding G-protein Biased Agonism Addiction Research

12-Hydroxyibogamine Lacks Affinity for the Sigma-2 Receptor, a Key Target of Ibogaine

A stark binary difference in receptor binding profiles exists at the sigma-2 receptor. Ibogaine and several of its congeners (e.g., tabernanthine, ibogamine) exhibit moderate to high affinity for sigma-2 sites, a property implicated in some of its neurotoxic effects [1]. In contrast, multiple studies confirm that 12-hydroxyibogamine does not bind to the sigma-2 receptor [REFS-2, REFS-3]. This absence of binding is a clear qualitative and quantitative differentiator, as the target is entirely absent from the metabolite's pharmacological repertoire.

Sigma-2 Receptor Receptor Binding Profile Selectivity Off-target Effects

12-Hydroxyibogamine Does Not Induce Tremors at Doses Where Ibogaine Does: An In Vivo Behavioral Differentiation

The differences in receptor binding profiles translate into quantifiable differences in in vivo adverse effect liability. In a direct comparative study in rats, intravenous administration of ibogaine (1 and 10 mg/kg) caused dose-related increases in tremor. In stark contrast, administration of the same doses of 12-hydroxyibogamine (1 and 10 mg/kg, i.v.) did not produce tremors [1]. This is a robust, whole-animal outcome that confirms the functional separation between the two compounds.

In Vivo Toxicology Behavioral Pharmacology Adverse Effects Safety Pharmacology Tremor

12-Hydroxyibogamine is a More Potent Elevator of Extracellular Serotonin (5-HT) In Vivo Than Ibogaine

Reflecting its higher affinity and selectivity for SERT, 12-hydroxyibogamine produces a more robust effect on serotonin neurotransmission in vivo. In microdialysis studies in the rat nucleus accumbens, both ibogaine and 12-hydroxyibogamine increased extracellular 5-HT levels. However, 12-hydroxyibogamine was approximately 10 times more potent than ibogaine as an indirect 5-HT agonist in this assay [1]. Neither drug significantly altered extracellular dopamine levels in the same brain region.

In Vivo Microdialysis Serotonin Neurotransmission Pharmacodynamics Nucleus Accumbens

Defined Research Applications for 12-Hydroxyibogamine Based on Quantitative Differentiation


Investigations of Serotonergic Mechanisms in Addiction and Mood Disorders

Given its 50-fold selectivity for SERT over DAT and its 10-fold higher in vivo potency for elevating extracellular serotonin compared to ibogaine, 12-hydroxyibogamine is the preferred molecular probe for studies dissecting the serotonergic contributions to the anti-addictive and potential antidepressant effects of iboga alkaloids [REFS-1, REFS-2]. Its use minimizes confounding interpretations from dopaminergic or other off-target activities that are more prominent with ibogaine.

Safety Pharmacology and Chronic Dosing Studies Requiring an Improved Tolerability Profile

For long-term or repeated-dosing studies in preclinical models, 12-hydroxyibogamine offers a substantial advantage. Its lack of tremor induction and absence of sigma-2 receptor binding, in direct contrast to ibogaine, provides a cleaner behavioral and toxicological profile [REFS-1, REFS-2]. This allows for higher dosing or longer study durations that would be confounded by adverse motor effects or neurotoxicity with the parent compound.

Studies Focused on G-Protein Biased Kappa Opioid Receptor Agonism

12-Hydroxyibogamine has been specifically characterized as a G-protein biased agonist at the κ-opioid receptor (EC50=9 μM, 75% efficacy for G-protein activation vs. only 12% efficacy for β-arrestin recruitment) [1]. This makes it a valuable chemical tool for investigating biased signaling at κ-receptors, a mechanism of high interest for developing analgesics and anti-addiction therapeutics devoid of the dysphoria and other side effects associated with balanced κ-agonists.

Differentiating the Roles of NMDA vs. Non-NMDA Mechanisms of Iboga Alkaloids

With a 4-6-fold lower affinity for the NMDA receptor MK-801 binding site compared to ibogaine, 12-hydroxyibogamine serves as a critical control compound for isolating NMDA-dependent from NMDA-independent pharmacological effects [1]. A researcher can use ibogaine to study combined NMDA and serotonergic effects, and 12-hydroxyibogamine to study serotonergic effects with a significantly diminished NMDA component, thereby deconvoluting the complex pharmacology of this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Hydroxyibogamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.